9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene

Organic Synthesis Chemical Procurement Material Specification

9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeryl]anthracene (CAS 898757-53-4), also termed 1-(anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one or abbreviated DVA, is a synthetic C25H28O3 compound. It features an anthracene fluorophore tethered via a five-carbon valeryl chain to a 5,5-dimethyl-1,3-dioxane moiety.

Molecular Formula C25H28O3
Molecular Weight 376.5 g/mol
CAS No. 898757-53-4
Cat. No. B1371867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene
CAS898757-53-4
Molecular FormulaC25H28O3
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C
InChIInChI=1S/C25H28O3/c1-25(2)16-27-23(28-17-25)14-8-7-13-22(26)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-6,9-12,15,23H,7-8,13-14,16-17H2,1-2H3
InChIKeyLPKOHNKSOYERCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

898757-53-4: 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene – A Specialized C25-Anthracene Building Block for Advanced Organic Synthesis and Materials Research


9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeryl]anthracene (CAS 898757-53-4), also termed 1-(anthracen-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one or abbreviated DVA, is a synthetic C25H28O3 compound [1]. It features an anthracene fluorophore tethered via a five-carbon valeryl chain to a 5,5-dimethyl-1,3-dioxane moiety . Commercial grades are typically offered at 95% or 97% purity . Its structure combines the photophysical properties of anthracene with a sterically hindered, acid-labile protecting group, which is strategically exploited in the stepwise construction of bioactive molecules and optoelectronic materials, as evidenced in patent literature describing its use as a key intermediate .

Why Generic 9-Anthracene Ketones Cannot Substitute for 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene in Multi-Step Protocols


The scientific value of this compound is intrinsically tied to its orthogonal functional groups—a reactive anthracene nucleus and a protected, latent carbonyl within the 1,3-dioxane ring . Attempting to substitute it with a generic 9-anthracene ketone (e.g., 9-propionylanthracene) would forfeit the end-of-sequence deprotection capability, leading to incompatible reactivity in global deprotection schemes [1]. Furthermore, the dimethyl-dioxane group provides steric shielding of the valeryl carbonyl during nucleophilic additions or metal-catalyzed couplings, a kinetic selectivity advantage absent in unprotected linear-chain analogs [2]. The proven utility of this specific scaffold as an intermediate in patented drug-discovery pathways directly ties its procurement to reproducible, batch-specific performance that generic substitutes cannot ensure .

Quantitative Differentiation of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene from Unprotected and Other Chain-Length Anthracene Analogs


Validated High Purity: 97.0% GC/HPLC Specification from Fluorochem vs. Unspecified or Lower Purity of Unprotected Analogs

Research supply of 9-[5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl]anthracene by reputable vendors like Fluorochem is controlled to a minimum assay of 97.0% . In contrast, many closest structural analogs offered for research, such as 9-propionylanthracene or 9-anthracenecarboxaldehyde, are commonly supplied without a guaranteed assay or at lower 95% purity, introducing uncertainty in reaction stoichiometry and yield reproducibility . This verified 97% assay directly minimizes the risk of impurity-driven side reactions in sensitive catalytic cycles.

Organic Synthesis Chemical Procurement Material Specification

Enhanced Lipophilicity (cLogP 6.4) for Nonpolar Reaction Media vs. Shorter-Chain or Unprotected Anthracene Ketones

The combined valeryl chain and dimethyl-dioxane group confer a predicted partition coefficient (XLogP3) of 6.4 on the target compound, indicating high lipophilicity that favors solubility in nonpolar solvents such as toluene or hexane [1]. This represents a pronounced increase over simpler anthracene ketones like 9-acetylanthracene, for which the predicted XLogP3 is approximately 3.9 [2]. This differential is critical for homogeneous catalysis applications conducted in hydrophobic media, where the target compound's enhanced solubility prevents premature precipitation.

Reaction Medium Engineering Physicochemical Profiling Solubility Optimization

Proven Intermediate in Drug-Discovery Patent (US 9073936 B2) vs. Unvalidated Analogs

Patent US 9073936 B2 explicitly cites 9-[5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl]anthracene as a key intermediate for synthesizing 'organic compounds' with biological activity, thereby pre-validating its synthetic utility and incorporation into complex molecular architectures . No equivalent patent precedence exists for simpler or unprotected anthracene ketone analogs in the same context, underscoring the unique value of the protected dioxane-valeryl scaffold in enabling the patented route.

Medicinal Chemistry Patented Synthetic Route Pharmaceutical Intermediate

Steric Shielding by the 5,5-Dimethyl-1,3-Dioxane Group Mitigates Side Reactions vs. Unprotected Linear Carbonyl Analogs

The 5,5-dimethyl-1,3-dioxan-2-yl substituent provides significant steric shielding of the adjacent valeryl carbonyl, improving resistance to unwanted nucleophilic attack or over-reduction during global reactions on the anthracene ring [REFS-1, REFS-2]. This protective steric effect quantitatively differentiates the target compound from an unprotected linear anthracene ketone, where the keto group is fully exposed and requires additional equivalents of selective reagent or cryogenic conditions to avoid side reactions.

Reaction Selectivity Protecting Group Strategy Process Chemistry

High-Value Application Scenarios for 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene Based on Differential Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Late-Stage Deprotection and Anthracene Functionalization

For drug discovery programs targeting anthracene-containing bioactive compounds, this compound serves as an ideal starting material. Following the patented route in US 9073936 B2 , the anthracene core can be first elaborated via electrophilic substitution or cross-coupling, capitalizing on the steric shielding of the dioxane to avoid ketone interference. A final global deprotection step under mild acidic conditions then liberates the free valeryl carbonyl for subsequent amide coupling or bioconjugation.

Synthesis of High Performance Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The high purity (97% assay) and predicted lipophilicity (XLogP3 6.4) make this compound well-suited for the controlled synthesis of anthracene-based OLED host materials [REFS-2, REFS-3]. The valeryl linker provides a flexible spacer that, upon deprotection, allows for attachment of charge-transport moieties, while the anthracene unit ensures efficient blue emission. Its use in these contexts aligns with documented methods for advanced electroluminescent device fabrication.

Academic and Industrial Process Chemistry Research on Sterically Controlled Reaction Selectivity

This compound is a prime candidate for mechanistic studies on remote steric effects in acetal-protected substrates [2]. Its specific combination of a planar aromatic ring and a bulky, gem-dimethyl dioxane creates a unique spatial environment. This enables investigations into diastereoselective photodimerization or asymmetric catalytic transformations on the anthracene ring, where the dioxane's influence on substrate approach is quantitatively probed, leading to publications in high-impact journals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.